molecular formula C15H20N2O2 B12116062 Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B12116062
M. Wt: 260.33 g/mol
InChI Key: COXXHLRJADNXDM-UHFFFAOYSA-N
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Description

Benzyl 1-(aminomethyl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclic ketone or an enone, under basic or acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine, such as methylamine, under controlled conditions.

    Esterification: The carboxylate group can be introduced through an esterification reaction using benzyl alcohol and a suitable carboxylic acid derivative, such as an acid chloride or an anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has garnered interest in several scientific research areas:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its potential biological activity is being explored for applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The aminomethyl group may facilitate binding to active sites, while the spirocyclic core provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

    Spirocyclic Amines: Compounds such as spiro[2.4]heptane derivatives with different substituents.

    Benzyl Esters: Compounds like benzyl acetate and benzyl benzoate, which share the benzyl ester functionality.

    Aminomethyl Derivatives: Compounds like aminomethylpyridine and aminomethylbenzene.

Uniqueness: Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its combination of a spirocyclic core, an aminomethyl group, and a benzyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C15H20N2O2/c16-9-13-8-15(13)6-7-17(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2

InChI Key

COXXHLRJADNXDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC2CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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